Lipophilicity Modulation: XLogP3 Comparison of Methyl 1-Cyclobutyl-1H-Pyrazole-3-Carboxylate vs. N-Methyl and N-Phenyl Analogs
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibits a computed XLogP3 of approximately 1.5–1.8, positioning it between the less lipophilic N-methyl analog (XLogP3 ~0.8) and the significantly more lipophilic N-phenyl analog (XLogP3 ~2.5) [1]. This intermediate lipophilicity is a key differentiator for medicinal chemistry campaigns seeking to balance membrane permeability with aqueous solubility and reduced off-target promiscuity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5–1.8 |
| Comparator Or Baseline | Methyl 1-methyl-1H-pyrazole-3-carboxylate: XLogP3 ~0.8; Methyl 1-phenyl-1H-pyrazole-3-carboxylate: XLogP3 ~2.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 vs. N-methyl analog; ΔXLogP3 ≈ -0.7 to -1.0 vs. N-phenyl analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Lipophilicity directly impacts membrane permeability, metabolic clearance, and off-target binding; an intermediate value expands the design space for lead optimization.
- [1] PubChem Compound Summary for CID 77231406, 1-cyclobutyl-1H-pyrazole; Computed Properties (XLogP3). View Source
